Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate
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Overview
Description
Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, which is a common structural motif in many biologically active molecules. The presence of the sulfamoyl group and the carbamate moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Acetyl Group: The benzodioxole ring is then acetylated using acetic anhydride in the presence of a catalyst.
Sulfamoylation: The acetylated benzodioxole is reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Formation of the Carbamate: Finally, the compound is reacted with ethyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the sulfamoyl and carbamate groups can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate can be compared with other similar compounds, such as:
Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different functional groups.
Sulfamoyl Derivatives: Compounds with sulfamoyl groups attached to different aromatic rings.
Carbamate Derivatives: Compounds with carbamate groups attached to various organic frameworks.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O7S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl N-[2-[4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H22N2O7S/c1-3-27-20(24)21-9-8-14-4-6-15(7-5-14)30(25,26)22-17-11-19-18(28-12-29-19)10-16(17)13(2)23/h4-7,10-11,22H,3,8-9,12H2,1-2H3,(H,21,24) |
InChI Key |
PISIRGADTSFAEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Origin of Product |
United States |
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